molecular formula C8H11NO2 B13947527 4-(Tert-butyl)oxazole-5-carbaldehyde

4-(Tert-butyl)oxazole-5-carbaldehyde

Cat. No.: B13947527
M. Wt: 153.18 g/mol
InChI Key: GGSRRHZPZRTRBH-UHFFFAOYSA-N
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Description

4-(Tert-butyl)oxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H11NO2 It features an oxazole ring substituted with a tert-butyl group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with formamide, followed by cyclization to form the oxazole ring. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 4-(Tert-butyl)oxazole-5-carboxylic acid.

    Reduction: 4-(Tert-butyl)oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Tert-butyl)oxazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)oxazole-2-carbaldehyde
  • 5-tert-butyl-1,2-oxazole-4-carbaldehyde

Uniqueness

4-(Tert-butyl)oxazole-5-carbaldehyde is unique due to the specific positioning of the tert-butyl and aldehyde groups on the oxazole ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-tert-butyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h4-5H,1-3H3

InChI Key

GGSRRHZPZRTRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)C=O

Origin of Product

United States

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